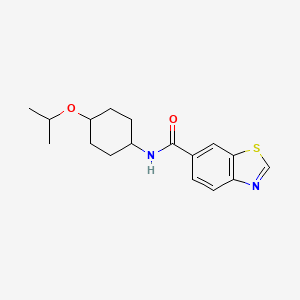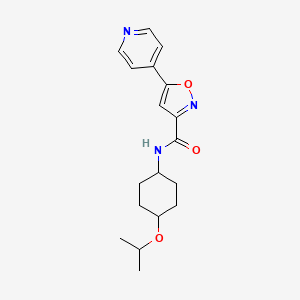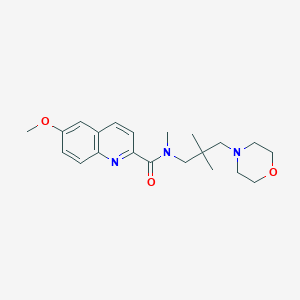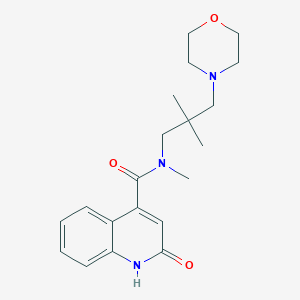
2-(oxolan-2-ylmethoxy)-N-(4-propan-2-yloxycyclohexyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(oxolan-2-ylmethoxy)-N-(4-propan-2-yloxycyclohexyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of an oxolane ring, a cyclohexyl group with a propan-2-yloxy substituent, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(oxolan-2-ylmethoxy)-N-(4-propan-2-yloxycyclohexyl)benzamide typically involves multiple steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.
Preparation of the Benzamide Moiety: The benzamide group is introduced by reacting a benzoyl chloride derivative with an amine under basic conditions.
Coupling Reactions: The oxolane and benzamide intermediates are coupled using a suitable linker, often through nucleophilic substitution or esterification reactions.
Introduction of the Cyclohexyl Group: The cyclohexyl group with a propan-2-yloxy substituent is introduced via a Grignard reaction or similar organometallic coupling method.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Continuous flow reactors and automated synthesis platforms may be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxolane ring and the cyclohexyl group.
Reduction: Reduction reactions can target the benzamide moiety, converting it to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzamide and oxolane positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include primary amines or alcohols.
Substitution: Products vary depending on the nucleophile used, often resulting in new amide or ether linkages.
Scientific Research Applications
Chemistry
In chemistry, 2-(oxolan-2-ylmethoxy)-N-(4-propan-2-yloxycyclohexyl)benzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a pharmacological agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to modulate biological pathways might make it useful in treating certain diseases or conditions.
Industry
In industrial applications, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(oxolan-2-ylmethoxy)-N-(4-propan-2-yloxycyclohexyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The oxolane ring and benzamide moiety are likely to play key roles in binding to these targets, while the cyclohexyl group may influence the compound’s overall conformation and activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(oxolan-2-ylmethoxy)-N-(4-propan-2-yloxyphenyl)benzamide
- 2-(oxolan-2-ylmethoxy)-N-(4-propan-2-yloxycyclohexyl)aniline
- 2-(oxolan-2-ylmethoxy)-N-(4-propan-2-yloxycyclohexyl)benzoic acid
Uniqueness
Compared to similar compounds, 2-(oxolan-2-ylmethoxy)-N-(4-propan-2-yloxycyclohexyl)benzamide stands out due to its specific combination of functional groups. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(oxolan-2-ylmethoxy)-N-(4-propan-2-yloxycyclohexyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO4/c1-15(2)26-17-11-9-16(10-12-17)22-21(23)19-7-3-4-8-20(19)25-14-18-6-5-13-24-18/h3-4,7-8,15-18H,5-6,9-14H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMUKSFJJIJGYEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1CCC(CC1)NC(=O)C2=CC=CC=C2OCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-methyl-N-[3-(methylcarbamoyl)phenyl]-3,4-dihydro-2H-naphthalene-1-carboxamide](/img/structure/B6902238.png)
![3-[(Sulfamoylamino)methyl]-1-[2-[2-(trifluoromethyl)phenoxy]ethyl]piperidine](/img/structure/B6902240.png)
![[2-(2-Fluorophenyl)morpholin-4-yl]-[4-(1,2,4-oxadiazol-3-yl)phenyl]methanone](/img/structure/B6902245.png)
![N-cyclopentyl-N-cyclopropyl-2-[4-(4-ethyl-1,2,4-triazol-3-yl)piperidin-1-yl]acetamide](/img/structure/B6902247.png)
![N-[1-(difluoromethyl)cyclopropyl]-2-(2-oxoquinoxalin-1-yl)acetamide](/img/structure/B6902257.png)
![2-[4-(4-ethyl-1,2,4-triazol-3-yl)piperidin-1-yl]-N-methyl-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B6902262.png)
![Cyclobuten-1-yl-[2-(difluoromethyl)piperidin-1-yl]methanone](/img/structure/B6902264.png)
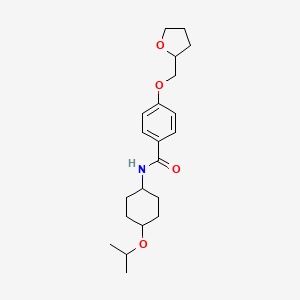
![2-(2,3-dihydroindol-1-yl)-N-[2-(dimethylamino)ethyl]-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B6902266.png)
